molecular formula C9H6F3IO2 B1408478 Methyl 4-iodo-3-(trifluoromethyl)benzoate CAS No. 1261880-87-8

Methyl 4-iodo-3-(trifluoromethyl)benzoate

Cat. No. B1408478
M. Wt: 330.04 g/mol
InChI Key: QUHBVHFIZYIFAP-UHFFFAOYSA-N
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Description

Methyl 4-Iodo-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F3IO2 . It is an ester and is often used in pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of Methyl 4-Iodo-3-(trifluoromethyl)benzoate is 330.05 . The InChI code for this compound is 1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-Iodo-3-(trifluoromethyl)benzoate is a solid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

1. Catalysis and Synthesis

  • Trifluoromethylation of Aromatic Compounds : Mejía and Togni (2012) reported the use of Methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds, a process relevant in synthesizing Methyl 4-iodo-3-(trifluoromethyl)benzoate (Mejía & Togni, 2012).

  • Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : Feng and Ngai (2016) developed a protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, an analog of Methyl 4-iodo-3-(trifluoromethyl)benzoate, demonstrating its potential as a building block in pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

2. Medicinal Chemistry Applications

  • Synthesis of Pharmaceutical Agents : The synthesis of Nilotinib, an antitumor agent, involves a step where 5-bromo-3-(trifluoromethyl)phenylamine is used, highlighting the relevance of trifluoromethyl groups in medicinal chemistry (Wang Cong-zhan, 2009).

  • Antibacterial Properties : Krátký et al. (2013) evaluated the antibacterial properties of salicylanilide 4-(trifluoromethyl)benzoates, emphasizing the importance of trifluoromethyl groups in developing antimicrobial agents (Krátký et al., 2013).

3. Organic Chemistry Research

  • Acaricide Development : Kimura and Hourai (2005) described the synthesis of methyl 5-chloro-2-{[(trifluoromethyl)­sulfonyl]amino}benzoate, a novel acaricide, showcasing the utility of trifluoromethyl compounds in developing pesticides (Kimura & Hourai, 2005).

  • Friedel–Crafts Acylation : Hwang, Prakash, and Olah (2000) explored the use of Methyl benzoate in Friedel–Crafts acylation reactions, a key transformation in organic synthesis (Hwang et al., 2000).

Safety And Hazards

Methyl 4-Iodo-3-(trifluoromethyl)benzoate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, suggesting that use should be in well-ventilated conditions, breathing dust or fumes should be avoided, and protective gloves/eye protection/face protection should be worn .

properties

IUPAC Name

methyl 4-iodo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHBVHFIZYIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Royo, A Domínguez-Celorrio, S Franco, R Andreu… - Dyes and …, 2022 - Elsevier
The synthesis and photovoltaic study of five dyes based on 4H-pyranylidene moiety as donor moiety is reported. A thiophene unit conjugated with/without an ethynyl bond acts as the π-…
Number of citations: 3 www.sciencedirect.com
R Matsubara, T Yabuta, U Md Idros… - The Journal of …, 2018 - ACS Publications
Carbon radicals are reactive species useful in various organic transformations. The C–X bond cleavage of organohalides by photoirradiation is a common method to generate carbon …
Number of citations: 55 pubs.acs.org
R Royo Sánchez, A Domínguez Celorrio… - 2022 - zaguan.unizar.es
The synthesis and photovoltaic study of five dyes based on 4H-pyranylidene moiety as donor moiety is reported. A thiophene unit conjugated with/without an ethynyl bond acts as the p-…
Number of citations: 0 zaguan.unizar.es

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